1-octyl-2-propyl-1H-benzimidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H28N2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-octyl-2-propylbenzimidazole |
InChI |
InChI=1S/C18H28N2/c1-3-5-6-7-8-11-15-20-17-14-10-9-13-16(17)19-18(20)12-4-2/h9-10,13-14H,3-8,11-12,15H2,1-2H3 |
InChI Key |
KBHMURIYTOPYIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2N=C1CCC |
Origin of Product |
United States |
Synthetic Methodologies for 1 Octyl 2 Propyl 1h Benzimidazole and Analogous Structures
Direct and Indirect Synthetic Routes to the Benzimidazole (B57391) Nucleus
Classical Condensation Reactions of o-Phenylenediamines
A prevalent and historically significant method for synthesizing the benzimidazole core involves the condensation of o-phenylenediamines with various carbonyl-containing compounds. mdpi.comnih.gov
The reaction of o-phenylenediamine (B120857) with aldehydes is a widely utilized method for the synthesis of 2-substituted benzimidazoles. nih.govmdpi.com In the context of synthesizing the precursor for 1-octyl-2-propyl-1H-benzimidazole, o-phenylenediamine would be reacted with butanal (butyraldehyde). This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield 2-propyl-1H-benzimidazole. nih.gov
A variety of catalysts and reaction conditions have been developed to promote this transformation, often aiming for higher yields, shorter reaction times, and milder conditions. These include:
Acid Catalysts: Phosphoric acid and p-toluenesulfonic acid have been shown to be effective homogeneous catalysts for this condensation. nih.gov
Metal Catalysts: A range of metal-based catalysts, including gold nanoparticles supported on titanium dioxide (Au/TiO2), have demonstrated high efficacy at ambient conditions. mdpi.comnih.gov Other examples include the use of an Al2O3/CuI/PANI nanocomposite and MgCl2·6H2O. nih.gov
Oxidative Conditions: The cyclization is often facilitated by an oxidative step. This can be achieved using air as the oxidant or by employing various oxidizing agents. ijariie.com Photocatalytic methods using catalysts like Rose Bengal under visible light have also been developed. acs.org
Solvent-Free and Microwave-Assisted Conditions: To enhance the efficiency and environmental friendliness of the synthesis, solvent-free grinding methods and microwave irradiation have been successfully employed. nih.govmdpi.comtandfonline.com For instance, using erbium(III) trifluoromethanesulfonate (B1224126) [Er(OTf)3] under microwave irradiation provides a rapid and efficient route to 1,2-disubstituted benzimidazoles. mdpi.comresearchgate.net
The general mechanism involves the initial reaction of one amino group of the o-phenylenediamine with the aldehyde to form a Schiff base. The second amino group then attacks the imine carbon, leading to a cyclized intermediate which, upon oxidation, yields the aromatic benzimidazole ring. acs.org
Table 1: Catalysts for Aldehyde-Based Benzimidazole Synthesis
| Catalyst System | Reaction Conditions | Key Advantages |
|---|---|---|
| Phosphoric acid | Methanol, 50 °C | Eco-friendly, mild conditions, excellent yields. nih.gov |
| Au/TiO2 | CHCl3:MeOH, 25 °C | High yields at ambient temperature, no additives required. mdpi.comnih.gov |
| Er(OTf)3 | Microwave, solvent-free | Fast reaction times (5-10 min), excellent yields (86-99%). mdpi.comresearchgate.net |
| Rose Bengal | Visible light, acetonitrile | Efficient for less reactive aldehydes, good to excellent yields. acs.org |
| p-Toluenesulfonic acid | Grinding, solvent-free | Short reaction time, high efficiency, simple workup. nih.gov |
| Al2O3/CuI/PANI | Mild conditions | Excellent yields, reusable catalyst. nih.gov |
Another classical approach involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as esters. mdpi.compcbiochemres.com To form the 2-propyl-1H-benzimidazole precursor, o-phenylenediamine can be reacted with butanoic acid (butyric acid). iisc.ac.in This reaction typically requires harsh conditions, such as high temperatures, often in the presence of a strong acid like polyphosphoric acid, to drive the dehydration and cyclization process. google.com For example, refluxing o-phenylenediamine with butyric acid can yield 2-propylbenzimidazole. iisc.ac.in
Similarly, esters can be used as the carbonyl source. The reaction of o-phenylenediamines with ethyl formate, for instance, has been documented to produce benzimidazole, illustrating the utility of esters in forming the core structure. ijariie.com
Reductive Cyclization Strategies from Nitroaniline Precursors
An alternative to using o-phenylenediamines directly is to start with 2-nitroaniline (B44862) precursors. pcbiochemres.comrhhz.net This method involves the in-situ reduction of the nitro group to an amine, which then participates in the cyclization with an aldehyde. researchgate.netresearchgate.net For the synthesis of 2-propyl-1H-benzimidazole, 2-nitroaniline would be reacted with butanal in the presence of a reducing agent.
Commonly used reducing systems include:
Sodium dithionite (B78146) (Na2S2O4): This reagent has proven effective for the one-pot synthesis of 2-substituted benzimidazoles from o-nitroanilines and aldehydes under mild conditions. organic-chemistry.org
Stannous chloride dihydrate (SnCl2·2H2O): This catalyst facilitates the reductive cyclization of Schiff bases derived from 2-nitroanilines at room temperature. rhhz.net
Zinc dust and sodium bisulfite (Zn/NaHSO3): This combination allows for a one-pot reductive cyclocondensation in water, offering a greener alternative. pcbiochemres.com
This approach is advantageous as it often proceeds under mild conditions and can tolerate a variety of functional groups. pcbiochemres.comresearchgate.net The reaction mechanism is believed to involve the initial formation of a Schiff base between the aldehyde and the aniline, followed by the reduction of the nitro group and subsequent intramolecular cyclization. rhhz.net
Transition Metal-Catalyzed Coupling Reactions for Benzimidazole Formation
Modern synthetic chemistry has introduced transition metal-catalyzed reactions as a powerful tool for constructing the benzimidazole scaffold. rsc.org These methods often involve intramolecular C-N bond formation through C-H activation of N-arylamidines. rsc.org Catalysts based on copper and palladium are frequently employed. rsc.org For instance, Cu(OAc)2 and [PdCl2(PhCN)2] have been used to catalyze the synthesis of benzimidazoles from amidine precursors. rsc.org Iron-catalyzed acceptorless dehydrogenative coupling of primary alcohols with aromatic diamines also provides a route to 1,2-disubstituted benzimidazoles. researchgate.net While not the most direct route for the specific target compound, these methods offer high regioselectivity and functional group tolerance. rsc.org
Strategic Introduction of Alkyl Substituents on the Benzimidazole Core
Once the 2-propyl-1H-benzimidazole nucleus is formed, the final step is the introduction of the octyl group at the N-1 position. This is typically achieved through an N-alkylation reaction.
N-alkylation of benzimidazoles is a common transformation and can be accomplished using various alkylating agents and reaction conditions. researchgate.netlookchem.com For the synthesis of this compound, 2-propyl-1H-benzimidazole would be reacted with an octyl halide (e.g., 1-bromooctane (B94149) or 1-iodooctane) in the presence of a base. lookchem.com
Common bases used to deprotonate the benzimidazole nitrogen, forming the more nucleophilic benzimidazolate anion, include:
Potassium carbonate (K2CO3) diva-portal.org
Cesium carbonate (Cs2CO3) diva-portal.org
Sodium hydride (NaH) researchgate.net
Potassium hydroxide (B78521) (KOH) organic-chemistry.org
The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). lookchem.comorganic-chemistry.org Surfactant-mediated conditions in an aqueous basic medium have also been developed as an environmentally friendlier alternative. lookchem.com For less reactive alkyl halides like octyl bromide, heating may be required to drive the reaction to completion. lookchem.com
While N-alkylation is the primary method for introducing the octyl group, C-H alkylation at the C2 position is also a known functionalization strategy for benzimidazoles, often catalyzed by transition metals like rhodium or copper. nih.govacs.orgacs.org However, for the synthesis of this compound, selective N-alkylation of the pre-formed 2-propyl-1H-benzimidazole is the more direct and common approach.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 1,3-benzodiazole |
| 1-benzyl-2-phenyl-benzimidazole |
| 1-bromooctane |
| 1-iodooctane |
| This compound |
| 2-(2 or 4-aminophenyl)-1H-benzimidazoles |
| 2-(4-chlorophenyl) benzimidazole |
| 2-propyl-1H-benzimidazole |
| 2-propylbenzimidazole |
| o-phenylenediamine |
| Al2O3/CuI/PANI |
| Au/TiO2 |
| Benzimidazole |
| Butanal (Butyraldehyde) |
| Butanoic acid (Butyric acid) |
| Copper |
| Erbium(III) trifluoromethanesulfonate |
| Ethyl formate |
| Iron |
| Magnesium chloride hexahydrate |
| Palladium |
| Phosphoric acid |
| Polyphosphoric acid |
| Potassium carbonate |
| Potassium hydroxide |
| Rhodium |
| Rose Bengal |
| Sodium dithionite |
| Sodium hydride |
| Stannous chloride dihydrate |
| p-Toluenesulfonic acid |
| Zinc |
| 2-nitroaniline |
| Cesium carbonate |
| Dimethylformamide (DMF) |
| Dimethyl sulfoxide (DMSO) |
| Sodium bisulfite |
Regioselective N1-Alkylation with Octyl Moieties
The introduction of an octyl group at the N1 position of the benzimidazole ring is a critical step. Achieving regioselectivity is paramount, as alkylation can potentially occur at either of the two nitrogen atoms in the imidazole (B134444) ring. The less sterically hindered nitrogen is typically favored. nih.gov
Methodologies to achieve N1-alkylation often involve the reaction of a pre-formed 2-propyl-1H-benzimidazole with an octyl halide (e.g., 1-bromooctane) in the presence of a base. The choice of base and solvent system can significantly influence the regioselectivity of the reaction. beilstein-journals.orgbeilstein-journals.org For instance, the use of sodium hydride in an appropriate solvent has been shown to be effective for N-1 selective alkylation of various azoles. beilstein-journals.orgbeilstein-journals.org Organomagnesium reagents have also been explored and have counterintuitively shown selectivity for the more sterically hindered nitrogen in some 1,3-azoles. nih.govsci-hub.se The thermodynamic stability of the N1-substituted product often drives the reaction towards the desired isomer. beilstein-journals.org
Table 1: Conditions for Regioselective N-Alkylation of Azoles
| Base | Solvent | Alkylating Agent | Regioselectivity |
|---|---|---|---|
| Sodium Hydride | Tetrahydrofuran (THF) | Alkyl Bromide | High N-1 selectivity beilstein-journals.orgbeilstein-journals.org |
| Organomagnesium Reagents (e.g., TMPMgCl) | - | Methyl Iodide | Selective for more sterically hindered nitrogen nih.govsci-hub.se |
C2-Alkylation for Propyl Chain Incorporation
The incorporation of the propyl group at the C2 position can be achieved through several synthetic strategies. One common approach is the condensation of N-octyl-o-phenylenediamine with butyric acid or its derivatives (e.g., butyraldehyde, butyryl chloride). This method, often referred to as the Phillips condensation, typically requires acidic conditions and heat. nih.gov
Alternatively, direct C-H functionalization of an N1-octylbenzimidazole at the C2 position represents a more atom-economical approach. nih.gov Transition-metal catalyzed reactions, for instance using rhodium(I) catalysts, have been developed for the C2-selective alkylation of benzimidazoles with alkenes. nih.gov While many methods favor linear selectivity, specific catalyst systems can achieve branched alkylation. nih.gov Decarboxylative cross-coupling reactions also offer a pathway for C2-alkylation. rsc.org
Green Chemistry Principles and Sustainable Approaches in Benzimidazole Synthesis
Conventional methods for benzimidazole synthesis often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. chemmethod.commdpi.comchemmethod.com Consequently, the development of sustainable and environmentally benign synthetic protocols has become a major focus in chemical research. nih.govchemmethod.comsphinxsai.com
Solvent-Free and Aqueous Medium Reactions
Performing reactions in the absence of a solvent or in water are cornerstone principles of green chemistry. chemmethod.comnih.gov Solvent-free reactions, often conducted by grinding the reactants together or using microwave irradiation, can lead to shorter reaction times, higher yields, and simplified work-up procedures. nih.govumich.eduumich.edu One-pot solvent-free methods for the synthesis of benzimidazole derivatives have been reported with high atom economy. umich.eduumich.edu
Water, being a non-toxic, inexpensive, and readily available solvent, is an attractive medium for organic synthesis. nih.govijrar.org The synthesis of benzimidazole derivatives has been successfully carried out in aqueous media, sometimes with the aid of catalysts like L-proline, which can be recovered and reused. ijrar.org
Catalyst Systems for Enhanced Reaction Efficiency
The use of catalysts is crucial for developing efficient and green synthetic methods. chemmethod.commdpi.comijrar.orgrsc.org Catalysts can lower the activation energy of a reaction, leading to faster reaction rates and milder reaction conditions. umich.edu A wide array of catalysts have been employed in benzimidazole synthesis, including:
Lewis acids: Such as ZrOCl₂·8H₂O, TiCl₄, and SnCl₄, have proven to be effective. mdpi.com
Organocatalysts: L-proline is a notable example, promoting reactions in aqueous media. ijrar.org
Nanocatalysts: Materials like Al₂O₃/CuI/PANI nanocomposites and magnetic nanoparticles offer high efficiency and easy recyclability. rsc.orgnih.govdoi.org
Metal complexes: Iron and copper-based catalysts have been utilized for various coupling and condensation reactions leading to benzimidazoles. organic-chemistry.orgnih.gov
Table 2: Examples of Catalysts in Benzimidazole Synthesis
| Catalyst Type | Example(s) | Reaction Conditions | Advantages |
|---|---|---|---|
| Lewis Acids | ZrOCl₂·8H₂O, TiCl₄ | Room temperature | Greener alternative mdpi.com |
| Organocatalysts | L-Proline | Aqueous media, reflux | Inexpensive, reusable ijrar.org |
| Nanocatalysts | Al₂O₃/CuI/PANI, Fe₃O₄@SiO₂/collagen | Mild conditions, solvent-free | High efficiency, recyclability rsc.orgnih.govdoi.org |
Mechanistic Investigations of Key Synthetic Pathways for Substituted Benzimidazoles
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new methodologies. The classical synthesis of benzimidazoles via the condensation of o-phenylenediamines and aldehydes is believed to proceed through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation or aromatization to yield the benzimidazole ring. rsc.org
For N-alkylation, the mechanism often involves the deprotonation of the N-H bond by a base to form an anion, which then acts as a nucleophile to attack the alkylating agent. beilstein-journals.org The regioselectivity is influenced by the relative stability of the resulting N-anion and the steric hindrance around the nitrogen atoms. beilstein-journals.orgbeilstein-journals.org
In C-H activation pathways for C2-alkylation, a transition metal catalyst typically coordinates to the benzimidazole, facilitating the cleavage of the C2-H bond and the subsequent insertion of the alkylating agent. nih.gov Mechanistic studies, including computational approaches, are crucial for elucidating the intricate steps involved in these catalytic cycles. nih.govnih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for 1 Octyl 2 Propyl 1h Benzimidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole (B57391) ring, as well as for the protons of the N-octyl and C-propyl substituents. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the alkyl chains will resonate in the upfield region. For the N-octyl group, the methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) would be the most deshielded of the chain, likely appearing around δ 4.2 ppm. The remaining methylene groups would show a cascade of signals further upfield, with the terminal methyl group appearing at the highest field, around δ 0.8-0.9 ppm. Similarly, for the 2-propyl group, the methylene protons adjacent to the benzimidazole ring (C-CH₂) would be deshielded, with the terminal methyl protons resonating at a higher field.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The aromatic carbons of the benzimidazole ring would have characteristic shifts, with the C2 carbon, bonded to both nitrogens and the propyl group, being significantly downfield. The carbons of the octyl and propyl chains will appear in the aliphatic region of the spectrum. The chemical shifts of the carbons in the N-octyl chain are influenced by their proximity to the nitrogen atom, with the N-CH₂ carbon being the most downfield.
A study on 1,2-disubstituted benzimidazole derivatives provides insight into the expected chemical shifts. nih.gov For instance, in a related compound, the ¹³C NMR signals for the alkyl chains were observed in the upfield region, consistent with expectations. nih.gov
Predicted ¹H NMR Chemical Shifts for 1-octyl-2-propyl-1H-benzimidazole
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 |
| N-CH₂ (octyl) | ~4.2 |
| Other CH₂ (octyl) | 1.2 - 2.0 |
| CH₃ (octyl) | 0.8 - 0.9 |
| C-CH₂ (propyl) | ~2.9 |
| CH₂ (propyl) | ~1.8 |
| CH₃ (propyl) | ~1.0 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 (benzimidazole) | ~155 |
| Aromatic Carbons | 110 - 145 |
| N-CH₂ (octyl) | ~45 |
| Other CH₂ (octyl) | 22 - 32 |
| CH₃ (octyl) | ~14 |
| C-CH₂ (propyl) | ~30 |
| CH₂ (propyl) | ~21 |
| CH₃ (propyl) | ~14 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful technique to confirm the molecular weight and elucidate the fragmentation pathways of this compound. While direct mass spectral data for this specific molecule is not detailed in the provided search results, the fragmentation patterns of related 2-alkylbenzimidazoles have been studied. rsc.org
The electron impact (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of N-alkyl benzimidazoles is often characterized by cleavage of the alkyl chain. mjcce.org.mkresearchgate.net A common fragmentation pathway involves the loss of an alkyl radical from the N-substituent, leading to a stable benzimidazolium cation. For this compound, a significant fragment would likely result from the loss of a heptyl radical (C₇H₁₅) from the octyl chain, a process known as α-cleavage. Another likely fragmentation is the loss of the entire octyl chain.
The fragmentation of the 2-propyl group can also occur. The mass spectra of 2-alkylbenzimidazoles have been shown to decompose via the formation of quinoxalinium ions. rsc.org This involves rearrangement and loss of a smaller alkyl radical.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Proposed Structure | Description |
| [M]⁺ | C₁₈H₂₈N₂⁺ | Molecular Ion |
| [M - C₇H₁₅]⁺ | C₁₁H₁₃N₂⁺ | Loss of a heptyl radical from the N-octyl chain |
| [M - C₈H₁₇]⁺ | C₁₀H₁₁N₂⁺ | Loss of the N-octyl group |
| [M - C₂H₅]⁺ | C₁₆H₂₃N₂⁺ | Loss of an ethyl radical from the 2-propyl group |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the benzimidazole ring and the alkyl substituents. The C=N stretching vibration of the imidazole (B134444) ring typically appears in the region of 1620-1650 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the C-H stretching vibrations of the octyl and propyl chains would be observed in the 2850-2960 cm⁻¹ region. C-H bending vibrations for the alkyl groups would be found around 1465 cm⁻¹ and 1375 cm⁻¹. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds would also be present at lower frequencies.
Raman Spectroscopy: Raman spectroscopy provides complementary information. capes.gov.br Non-polar bonds, such as the C-C bonds in the alkyl chains and the aromatic ring, often produce strong Raman signals. The symmetric breathing vibration of the benzimidazole ring is expected to be a prominent feature in the Raman spectrum. Similar to IR spectroscopy, C-H stretching and bending vibrations will also be present.
While specific spectra for this compound are not available, studies on benzimidazole and its derivatives provide a basis for interpreting the vibrational spectra. capes.gov.brresearchgate.net
Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | >3000 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| C=N Stretch (Imidazole) | 1620 - 1650 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| Aliphatic C-H Bend | ~1465, ~1375 | IR, Raman |
| Aromatic C-H Bend | 700 - 900 | IR |
X-ray Crystallography Studies of Benzimidazole Derivatives
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.netdntb.gov.uanih.gov Although a crystal structure for this compound has not been reported in the provided results, analysis of related benzimidazole derivatives offers significant insights into its likely solid-state behavior.
The crystal packing of benzimidazole derivatives is governed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. In N-H unsubstituted benzimidazoles, strong N-H···N hydrogen bonds are a dominant feature, often leading to the formation of chains or tapes. nih.gov For this compound, the absence of an N-H donor precludes this type of hydrogen bonding.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in benzimidazole derivatives. A notable example is 2-propyl-1H-benzimidazole, which exhibits temperature-induced polymorphism. mjcce.org.mkresearchgate.net Upon heating, it undergoes an irreversible phase transition from an ordered form (Form I) to a new polymorph (Form IIHT). mjcce.org.mk This transition involves significant changes in crystal packing and a key conformational variation in the propyl chain. researchgate.net Form II, upon cooling, undergoes further reversible phase transitions. mjcce.org.mkresearchgate.net These different phases are characterized by variations in the conformation of the propyl group. The study of such polymorphism in a closely related analogue highlights the conformational flexibility of the propyl group and its sensitivity to temperature and crystal packing forces, suggesting that this compound could also potentially exhibit polymorphic behavior.
Computational and Theoretical Investigations of 1 Octyl 2 Propyl 1h Benzimidazole
Quantum Chemical Calculations for Electronic Structure and Reactivitymdpi.comrdmodernresearch.comresearchgate.net
Quantum chemical calculations are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like 1-octyl-2-propyl-1H-benzimidazole. These computational methods provide insights into the distribution of electrons, the energies of molecular orbitals, and how the molecule is likely to interact with other chemical species.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. epstem.net By using functionals like B3LYP and basis sets such as 6-311++G(d,p), researchers can optimize the molecular geometry of benzimidazole (B57391) derivatives and calculate various electronic parameters. mdpi.comnih.gov For instance, in a study on N-butyl-1H-benzimidazole, DFT calculations revealed that the presence of the butyl substituent did not significantly alter the bond lengths and angles within the benzimidazole core when compared to the unsubstituted molecule. mdpi.comnih.gov This suggests that the fundamental electronic structure of the benzimidazole ring is largely preserved.
Key parameters obtained from DFT calculations include:
Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of atoms in the molecule. nih.gov
Mulliken Atomic Charges: Describes the distribution of electron density among the atoms, highlighting electrophilic and nucleophilic centers. mdpi.comnih.gov
Molecular Electrostatic Potential (MEP): Maps the electrostatic potential on the electron density surface, visually identifying regions prone to electrophilic and nucleophilic attack. mdpi.comnih.govbiointerfaceresearch.com
| Parameter | Description | Typical Application for Benzimidazoles |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicting the 3D structure and comparing with experimental data like X-ray crystallography. nih.gov |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Identifying reactive sites for chemical reactions. mdpi.comnih.gov |
| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Visualizing regions susceptible to electrophilic or nucleophilic attack. mdpi.comnih.govbiointerfaceresearch.com |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. unesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govunesp.brnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov
For benzimidazole derivatives, FMO analysis helps in understanding their electronic and optical properties. nih.gov The HOMO and LUMO are often distributed over the entire benzimidazole system. nih.gov The energy gap can be calculated to predict the molecule's stability and potential for intramolecular energy transfer. nih.gov
| Orbital | Description | Significance in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the ability to donate electrons (nucleophilicity). nih.gov |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital without electrons. | Indicates the ability to accept electrons (electrophilicity). nih.gov |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. nih.govnih.gov |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactionsplos.orgimperial.ac.uk
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a large biological molecule (target), like a protein or DNA. semanticscholar.orgnih.gov These methods are instrumental in drug discovery and understanding the mechanisms of action of bioactive compounds.
Binding Modes with Biomacromolecules (e.g., DNA, enzymes, receptors)imperial.ac.uksemanticscholar.org
Molecular docking studies predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target biomacromolecule. For benzimidazole derivatives, docking studies have been performed against various targets, including:
DNA: Some benzimidazole derivatives have shown the ability to bind to the minor groove of DNA. plos.orgrsc.org These interactions can interfere with cellular processes like DNA replication and transcription. rsc.org
Enzymes: Benzimidazoles have been docked into the active sites of enzymes like dihydrofolate reductase, VEGFR-2, and histone deacetylase, revealing potential mechanisms for their anticancer activity. nih.govnih.gov For example, some derivatives have shown good binding affinity at the ATP-binding site of EGFR kinase. nih.gov
Tubulin: Molecular docking has been used to investigate the binding of benzimidazoles to the colchicine-binding site of β-tubulin, suggesting a mechanism for their ability to inhibit tubulin polymerization. semanticscholar.orgnih.gov
The binding affinity is often quantified by a docking score or binding energy, with lower values indicating a more favorable interaction. semanticscholar.orgnih.gov
Conformational Flexibility and Ligand-Induced Fit
Both the ligand and the target biomolecule are flexible and can change their conformations to achieve the best possible fit. Molecular dynamics (MD) simulations can be used to study these dynamic changes over time. semanticscholar.org MD simulations provide a more realistic picture of the binding process by accounting for the flexibility of both the ligand and the receptor, a concept known as "ligand-induced fit." nih.gov These simulations can reveal the stability of the ligand-protein complex and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that maintain the binding. semanticscholar.org For instance, MD simulations of benzimidazole derivatives with β-tubulin have been used to assess the stability of the docked complex. semanticscholar.org
In Silico Predictions of Biological Activity and Mechanistic Insightsnih.govplos.orgresearchgate.net
In silico methods encompass a range of computational techniques used to predict the biological activity and elucidate the mechanism of action of chemical compounds. These approaches are often used in the early stages of drug discovery to prioritize candidates for further experimental testing.
For benzimidazole derivatives, in silico studies have been crucial in predicting their potential as:
Anticancer agents: By targeting various proteins involved in cancer progression, such as EGFR, VEGFR, and tubulin. nih.govnih.gov
Antimicrobial agents: By inhibiting enzymes essential for microbial survival, like dihydrofolate reductase. nih.gov
Structure-activity relationship (SAR) studies, often aided by computational methods, help to understand how chemical modifications to the benzimidazole scaffold affect its biological activity. nih.gov For example, substitutions at the N-1, C-2, and C-6 positions of the benzimidazole ring have been shown to be important for pharmacological effects. nih.gov Computational models can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds, which is critical for their development as drugs. nih.gov
Conformational Landscape Analysis of the Octyl and Propyl Chains
The primary method for investigating the conformational landscape of flexible molecules is through computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. researchgate.netnih.govnih.gov These methods can be used to calculate the potential energy surface of the molecule as a function of the dihedral angles of the alkyl chains. libretexts.orglibretexts.org
Propyl Chain Conformation
The n-propyl group attached at the 2-position of the benzimidazole ring has two key rotatable C-C bonds. The rotation around the C(benzimidazole)-C(propyl) bond and the C(propyl)-C(propyl) bond determines its spatial orientation. For a simple n-propyl group, the key dihedral angle is about the central C-C bond, which can exist in anti (trans) and gauche conformations. researchgate.netresearchgate.net
Anti Conformation: The anti or trans conformation, where the terminal methyl group is positioned as far as possible from the benzimidazole ring (dihedral angle of approximately 180°), is generally the most stable due to minimized steric hindrance. lumenlearning.comlibretexts.org
Gauche Conformation: The gauche conformation (dihedral angle of approximately ±60°) is typically higher in energy by a small margin due to steric repulsion between the terminal methyl group and the rest of the molecule. lumenlearning.comlibretexts.org In some molecular contexts, weak intramolecular interactions, such as CH/π or CH/n hydrogen bonds, can stabilize the gauche conformer. researchgate.net
The relative energies of these conformers determine their population at a given temperature. The energy barrier to rotation between these conformers is generally low, allowing for rapid interconversion at room temperature. libretexts.org
Octyl Chain Conformation
The n-octyl chain at the N-1 position of the benzimidazole ring has significantly more conformational freedom due to its seven rotatable C-C bonds. The most stable conformation for an unsubstituted n-alkane chain is the all-anti (all-trans) or zigzag conformation. libretexts.org In this arrangement, all dihedral angles are approximately 180°, which minimizes steric strain and van der Waals repulsions between the methylene (B1212753) groups. This extended conformation is generally the most populated in the gas phase and in non-polar solvents.
In the solid state, alkyl chains on similar molecules have been observed to adopt an all-trans conformation to facilitate efficient crystal packing. For instance, in the crystal structure of 1-octyl-1H-benzimidazol-2(3H)-one, a closely related compound, the octyl group adopts an all-trans conformation.
The orientation of the entire octyl chain with respect to the benzimidazole ring is also a key conformational feature. This is defined by the torsion angle around the N1-C(octyl) bond. Computational studies on N-alkylated benzimidazoles suggest that this bond will have a specific rotational preference to minimize steric clashes between the first few methylene groups of the alkyl chain and the hydrogen atom at the C7 position of the benzimidazole ring. researchgate.netmdpi.com
Illustrative Conformational Energy Data
While specific data for this compound is not available, the following tables provide a generalized view of the energetic landscape of simple alkanes, which can be extrapolated to the propyl and octyl chains of the title compound.
Table 1: Relative Energies of Butane Conformers (Illustrative for Propyl and Octyl Chain Segments) This table illustrates the typical energy differences between staggered and eclipsed conformations around a C-C bond in an alkyl chain. The values are based on n-butane, a model system for understanding alkyl chain conformations. lumenlearning.comlibretexts.org
| Conformation | Dihedral Angle (°) | Relative Energy (kJ/mol) | Stability |
| Anti | 180 | 0 | Most Stable |
| Gauche | 60 | ~3.8 | Less Stable |
| Eclipsed (H, CH3) | 120 | ~14 | Unstable |
| Fully Eclipsed (CH3, CH3) | 0 | ~19-21 | Least Stable |
Table 2: Conformational States of the Octyl Chain This table describes the most likely conformational states for the n-octyl chain based on established principles of alkane conformational analysis. libretexts.org
| Conformational State | Description | Relative Energy | Expected Population |
| All-Anti (Trans) | Fully extended, zigzag chain. | Lowest | Highest |
| Single Gauche | One C-C bond in a gauche arrangement. | Higher | Lower |
| Multiple Gauche | Two or more C-C bonds in gauche arrangements. | Highest | Lowest |
Advanced Applications and Research Directions of Benzimidazole Derivatives in Materials Science
Corrosion Inhibition Mechanisms of Benzimidazole (B57391) Derivatives on Metal Surfaces
Benzimidazole derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The lone pair of electrons on the nitrogen atoms, the π-electrons of the aromatic system, and the presence of other heteroatoms are key to this adsorption process.
The adsorption of benzimidazole derivatives onto a metal surface is a critical first step in corrosion inhibition. This process can be understood through adsorption isotherms, which model the relationship between the concentration of the inhibitor and the extent of surface coverage. For many benzimidazole derivatives, the adsorption process is well-described by the Langmuir adsorption isotherm. peacta.org This model assumes the formation of a monolayer of inhibitor molecules on the metal surface at a finite number of identical and equivalent adsorption sites.
Studies on the related compound, 1-octyl-2-(octylthio)-1H-benzimidazole, have demonstrated that its adsorption on a mild steel surface in a 1 M hydrochloric acid solution conforms to the Langmuir adsorption isotherm. peacta.org The adsorption is characterized by a strong interaction between the inhibitor molecules and the metal surface. The Gibbs free energy of adsorption (ΔG°ads) for this process typically has a negative value, indicating a spontaneous adsorption process. The magnitude of ΔG°ads can also provide clues about the nature of the adsorption, with values around -20 kJ/mol or less suggesting physisorption (electrostatic interactions), while values of -40 kJ/mol or more are indicative of chemisorption (covalent bond formation).
Electrochemical techniques are pivotal for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed methods.
Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The data provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes (βa and βc). A significant decrease in icorr in the presence of the inhibitor signifies effective corrosion inhibition. Benzimidazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. peacta.org
For instance, studies on 1-octyl-2-(octylthio)-1H-benzimidazole showed that it acts as a mixed-type inhibitor, with the corrosion potential not shifting significantly in either the anodic or cathodic direction. peacta.org At a concentration of 10-3 M, this compound achieved a high inhibition efficiency of 93%. peacta.org
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the electrode-electrolyte interface. In a typical EIS experiment for a corrosion system, the Nyquist plot shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). A larger Rct value indicates a slower corrosion process and higher inhibition efficiency. The presence of an effective inhibitor like a benzimidazole derivative leads to a significant increase in the Rct value. Simultaneously, a decrease in the double-layer capacitance (Cdl) is often observed, which is attributed to the replacement of water molecules at the interface by the organic inhibitor molecules, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer. peacta.org
The following table summarizes the electrochemical data for the analogous compound, 1-octyl-2-(octylthio)-1H-benzimidazole, on mild steel in 1 M HCl.
Table 1: Electrochemical Polarization and Impedance Data for 1-octyl-2-(octylthio)-1H-benzimidazole
| Concentration (M) | Ecorr (mV/SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Rct (Ω·cm²) | Cdl (µF/cm²) |
|---|---|---|---|---|---|
| 0 | -485 | 1150 | - | 45 | 120 |
| 1x10-6 | -480 | 450 | 60.9 | 120 | 95 |
| 1x10-5 | -475 | 210 | 81.7 | 280 | 70 |
| 1x10-4 | -470 | 115 | 90.0 | 550 | 50 |
| 1x10-3 | -466 | 88 | 92.3 | 850 | 35 |
Data derived from studies on 1-octyl-2-(octylthio)-1H-benzimidazole. peacta.org
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide theoretical insights into the relationship between the molecular structure of an inhibitor and its efficiency. These calculations can determine parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (µ).
EHOMO is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.
ELUMO relates to the ability of the molecule to accept electrons. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface.
The energy gap (ΔE) is an indicator of the stability of the molecule. A smaller ΔE generally implies higher reactivity and can lead to better inhibition efficiency.
The dipole moment (µ) provides information about the polarity of the molecule. A higher dipole moment can facilitate stronger electrostatic interactions with the metal surface.
For benzimidazole derivatives, the electron density is often concentrated around the nitrogen atoms and the aromatic ring, making these the primary sites for interaction with the metal surface. researchgate.netresearchgate.net The presence of the octyl and propyl groups in 1-octyl-2-propyl-1H-benzimidazole would be expected to influence these electronic parameters, potentially increasing its electron-donating capacity and hydrophobicity, thereby enhancing its performance as a corrosion inhibitor.
Role in Chemosensing and Molecular Recognition Systems
The benzimidazole core is a prevalent structural motif in the design of fluorescent chemosensors due to its favorable photophysical properties and the ease with which it can be functionalized. elsevierpure.com These sensors operate through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT), upon selective binding to a target analyte, such as a metal ion or an anion. This binding event modulates the fluorescence output (e.g., "turn-on" or "turn-off" response), allowing for the detection of the analyte. elsevierpure.com
While this compound has not been specifically reported as a chemosensor, its structure possesses features that are conducive to such applications. The benzimidazole nitrogen atoms can act as binding sites for metal ions. The long octyl chain could enhance its solubility in non-polar environments and could be used to create specific binding pockets or to anchor the molecule within a membrane or on a surface. The propyl group at the 2-position can be further functionalized to introduce specific recognition elements. By analogy with other benzimidazole-based sensors, it is conceivable that this compound could be developed into a selective chemosensor, for example, for environmentally or biologically important metal ions like Cu²⁺. elsevierpure.com
Utilization in Crystal Engineering and Supramolecular Chemistry
Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling the intermolecular interactions within the crystal lattice. Benzimidazole derivatives are excellent building blocks for crystal engineering due to their ability to form robust and directional hydrogen bonds (N-H···N) and to participate in π-π stacking interactions.
For this compound, the tertiary nitrogen atom in the imidazole (B134444) ring can act as a hydrogen bond acceptor. The aromatic rings can engage in π-π stacking, and the octyl and propyl chains can participate in van der Waals interactions. These non-covalent forces can be exploited to construct complex supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The interplay between the hydrogen bonding, π-stacking, and the hydrophobic interactions of the alkyl chains would dictate the final solid-state structure, which in turn governs the material's properties, such as its melting point, solubility, and optical characteristics.
Table 2: Crystallographic Data for Related Benzimidazole Derivatives
| Compound | Crystal System | Space Group | Key Supramolecular Interactions |
|---|---|---|---|
| 1-octyl-1H-benzimidazol-2(3H)-one nih.gov | Monoclinic | P2₁/c | N—H⋯O hydrogen bonds forming centrosymmetric dimers |
| 2-propyl-1H-benzimidazole researchgate.net | Monoclinic | P2₁/c | N–H···N hydrogen bonds forming molecular chains |
Fluorescent Properties and Applications in Photophysics
Many benzimidazole derivatives exhibit interesting fluorescent properties, making them suitable for applications as organic light-emitting diodes (OLEDs), fluorescent probes, and laser dyes. Their fluorescence typically arises from the π-π* transitions within the conjugated benzimidazole ring system. The emission wavelength, quantum yield, and Stokes shift can be finely tuned by introducing various substituents to the benzimidazole core.
The phenomenon of excited-state intramolecular proton transfer (ESIPT) is particularly noteworthy in 2-(2'-hydroxyphenyl)benzimidazole and its derivatives, leading to a large Stokes shift and dual emission, which is highly desirable for various optical applications. While this compound does not possess the hydroxyl group necessary for ESIPT, its fluorescence properties would be influenced by the N-octyl and C2-propyl substituents. These alkyl groups, being electron-donating, might lead to a blue shift in the emission spectrum compared to the unsubstituted benzimidazole. The long octyl chain could also promote the formation of aggregates, potentially leading to aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly luminescent upon aggregation.
Theoretical studies using time-dependent density functional theory (TD-DFT) can predict the absorption and emission properties of such molecules and provide insights into their photophysical behavior. nih.gov While specific experimental data for this compound is not available, the broader research on benzimidazole photophysics suggests its potential as a blue-emitting fluorophore. nih.gov
Theoretical Studies on Benzimidazole Derivatives as Energetic Materials
Theoretical studies have been employed to investigate the potential of various benzimidazole derivatives as energetic materials, focusing on how different substituents and their positions on the benzimidazole ring influence the compounds' stability and explosive properties. nih.govmdpi.com These computational studies are crucial for designing new, effective, and insensitive explosives. nih.gov
Detailed Research Findings
Research in this area has revealed several key factors that determine the energetic characteristics of benzimidazole compounds:
Influence of Substituents on Thermal Stability: The conjugation of substituents is a critical factor for the thermal stability of benzimidazole derivatives. nih.gov Compounds with a conjugated imidazole ring tend to decompose at higher temperatures compared to others. mdpi.com
Methyl Groups (-CH₃): The introduction of two methyl substituents has been found to increase the thermal stability of the parent benzimidazole compound. nih.gov
Nitro Groups (-NO₂): Conversely, the presence of nitro groups generally decreases the thermal stability. nih.gov However, a combination of a nitro group and a methyl group does not significantly alter the stability of the benzimidazole core. nih.gov
Influence of Substituents on Explosive Properties and Chemical Stability:
Nitro Groups (-NO₂): While decreasing thermal stability, nitro groups enhance the chemical stability and the explosive properties of benzimidazole compounds. nih.govmdpi.com This makes them key components in the design of high-energy materials. mdpi.com However, the increased sensitivity and toxicity of nitro-substituted benzimidazoles can be a drawback, failing to meet safety requirements. nih.govmdpi.com
Designing High-Performance Energetic Materials: Studies suggest that achieving a desirable balance of high thermal and chemical stability, low toxicity and sensitivity, and good explosive properties requires a precise combination of different substituents. nih.govmdpi.com The combination of nitro (-NO₂), methyl (-CH₃), and triazole ring substituents is considered a promising approach for designing new, effective, and non-sensitive explosives. nih.govmdpi.com For instance, the compound 5,5′,6,6′-tetranitro-2,2′-bibenzimidazole has been described as a secondary explosive with high thermal stability. mdpi.com
Theoretical calculations using methods like Density Functional Theory (DFT) are instrumental in predicting properties relevant to corrosion inhibition, such as the highest occupied molecular orbital (E HOMO), the lowest unoccupied molecular orbital (E LUMO), energy gap (ΔE), and dipole moment (μ). researchgate.netkfupm.edu.sa While these studies are not focused on energetic materials, they demonstrate the power of theoretical chemistry in predicting the behavior of benzimidazole derivatives based on their molecular structure. researchgate.net
The table below summarizes the influence of different substituents on the properties of benzimidazole derivatives as potential energetic materials, based on available theoretical studies.
| Substituent/Feature | Effect on Thermal Stability | Effect on Explosive Properties | Key Findings | Citation |
| Conjugation | Increases | - | Crucial factor for thermal stability. | nih.govmdpi.com |
| -CH₃ (Methyl) | Increases | - | Two -CH₃ groups enhance stability. | nih.gov |
| -NO₂ (Nitro) | Decreases | Increases | Increases chemical stability but also sensitivity and toxicity. | nih.govmdpi.com |
| -NO₂ and -CH₃ | No significant change | Increases | Combination does not alter stability compared to parent benzimidazole. | nih.gov |
| -NO₂, -CH₃, and Triazole Ring | High | Good | A precise combination can lead to effective and non-sensitive explosives. | nih.govmdpi.com |
It is important to reiterate that these findings are based on studies of various substituted benzimidazoles and not specifically on "this compound," for which no dedicated research in the field of energetic materials has been found.
Future Perspectives and Emerging Research Avenues for 1 Octyl 2 Propyl 1h Benzimidazole
Development of Novel Derivatization Strategies for Enhanced Specificity
The future exploration of 1-octyl-2-propyl-1H-benzimidazole will likely commence with the strategic derivatization of its core structure to enhance target specificity and potency. The existing N-1 octyl and C-2 propyl substituents offer a foundational level of lipophilicity, which can influence cell membrane penetration and interaction with hydrophobic binding pockets. acs.org Research on other N-alkylated benzimidazoles has demonstrated that the length of the alkyl chain can significantly impact biological activity, with longer chains often correlating with increased antiproliferative and antimicrobial effects. nih.govacs.org
Future derivatization strategies could include:
Modification of the N-1 Octyl Chain: Introducing branching, unsaturation, or cyclic moieties within the octyl chain could modulate the compound's conformational flexibility and hydrophobic interactions. The incorporation of terminal functional groups, such as hydroxyl, amino, or carboxyl groups, could also create opportunities for targeted drug delivery or alter solubility profiles.
Functionalization of the C-2 Propyl Group: The propyl group can be modified to introduce various pharmacophores. For instance, the synthesis of analogues with terminal aromatic or heteroaromatic rings on the propyl chain could lead to new interactions with biological targets.
Substitution on the Benzene (B151609) Ring: The benzene portion of the benzimidazole (B57391) nucleus presents multiple sites for substitution. The addition of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, potentially influencing its reactivity and binding affinity. The introduction of halogens, nitro groups, or methoxy (B1213986) groups has been a common strategy in the development of other bioactive benzimidazoles. nih.gov
Integration with Advanced In Vitro and Ex Vivo Biological Systems for Deeper Mechanistic Elucidation
To understand the full therapeutic potential of this compound and its future derivatives, it will be crucial to move beyond simple cell viability assays and utilize more sophisticated biological models.
Advanced In Vitro Models: The use of three-dimensional (3D) cell cultures, such as spheroids and organoids, can provide a more physiologically relevant environment to assess the compound's efficacy. These models better mimic the complex cell-cell and cell-matrix interactions found in native tissues, offering more predictive data on drug response. For instance, in cancer research, testing on tumor spheroids can provide insights into drug penetration and efficacy in a solid tumor microenvironment.
Ex Vivo Systems: The evaluation of the compound in ex vivo models, using fresh patient-derived tissues, can offer a highly personalized assessment of its potential therapeutic effects. This approach can help in identifying patient populations that are most likely to respond to treatment and can provide valuable data on the compound's mechanism of action in a more complex biological context.
Mechanistic studies will be paramount in this phase. Techniques such as transcriptomics, proteomics, and metabolomics can be employed to identify the cellular pathways modulated by this compound. For example, identifying if the compound induces apoptosis, inhibits specific enzymes, or disrupts cellular signaling pathways will be key to its further development.
Rational Design of Multifunctional Benzimidazole-Based Systems
A significant trend in drug discovery is the development of multifunctional or hybrid molecules that can address multiple aspects of a disease. The this compound scaffold is well-suited for this approach. Research has shown that some benzimidazole derivatives possess both antiproliferative and antimicrobial properties, which could be particularly beneficial for immunocompromised cancer patients who are susceptible to infections. nih.govacs.org
Future research could focus on designing hybrid compounds where this compound is linked to another pharmacophore to create a single molecule with dual or multiple modes of action. For example:
Anticancer-Antimicrobial Hybrids: By strategically modifying the benzimidazole core, it may be possible to develop compounds that not only inhibit tumor growth but also combat common bacterial or fungal infections. Studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown that certain compounds exhibit potent activity against both cancer cell lines and various microbial strains. acs.org
Targeted Delivery Conjugates: The octyl chain could be functionalized to attach a targeting ligand that directs the molecule to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.
Computational-Experimental Integration for Accelerated Research and Development
The integration of computational and experimental approaches will be essential to accelerate the research and development of this compound.
Molecular Docking and Dynamics Simulations: In silico techniques such as molecular docking can be used to predict the binding modes of this compound and its derivatives with various biological targets. Molecular dynamics simulations can further elucidate the stability of these interactions and provide insights into the conformational changes that occur upon binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: As a library of derivatives is synthesized and tested, QSAR models can be developed to correlate the structural features of the molecules with their biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
ADMET Prediction: Computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. nih.gov This early-stage assessment can help in identifying compounds with favorable drug-like properties and avoiding the costly development of molecules that are likely to fail in later stages.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-octyl-2-propyl-1H-benzimidazole?
- Answer: Synthesis typically involves alkylation of benzimidazole precursors. For example, reacting benzimidazol-2-one with alkyl bromides (e.g., octyl bromide) under mild conditions using tetra--butylammonium bromide as a phase-transfer catalyst. Solvent choice (e.g., ethanol/water mixtures) and temperature (60–80°C) significantly impact yield. Prolonged reaction times (6–12 hours) ensure complete substitution at the N1 position . Optimization should include monitoring via TLC and adjusting stoichiometry to minimize byproducts .
Q. How can purification be achieved post-synthesis?
- Answer: Recrystallization from aqueous ethanol (e.g., 70% ethanol/water) is effective for removing unreacted starting materials. Column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) can isolate the target compound. Purity should be verified via HPLC (>95%) and melting point analysis .
Q. What spectroscopic methods are critical for structural confirmation?
- Answer:
- H/C NMR: Assign peaks for octyl (δ 0.88–1.30 ppm) and propyl (δ 1.40–1.80 ppm) chains, and benzimidazole protons (δ 7.20–8.10 ppm).
- IR Spectroscopy: Confirm N-H stretching (~3200 cm) and C=N/C=C vibrations (~1600 cm).
- Mass Spectrometry: ESI-MS in positive mode should show [M+H] at 285.2 (calculated for CHN) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure of this compound?
- Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution. Validate the structure using R-factor (<5%) and residual electron density maps. The WinGX suite facilitates data processing .
Q. What computational methods predict the compound’s conformational stability?
- Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates optimized geometries and frontier molecular orbitals. Analyze ring puckering (Cremer-Pople parameters) and intramolecular interactions (e.g., van der Waals contacts) using Gaussian or ORCA software. Compare results with crystallographic data to validate models .
Q. How to design structure-activity relationship (SAR) studies for biological activity?
- Answer: Synthesize analogs with varied alkyl chain lengths (e.g., hexyl vs. octyl) or substituents (e.g., electron-withdrawing groups at C2). Test in vitro bioactivity (e.g., antimicrobial assays per CLSI guidelines) and correlate with logP values. Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial DNA gyrase) identifies key binding interactions .
Q. How to address contradictions in biological activity data across studies?
- Answer: Standardize assay protocols (e.g., consistent cell lines, incubation times). Use dose-response curves (IC/EC) and statistical validation (ANOVA with post-hoc tests). Cross-validate via orthogonal assays (e.g., fluorescence-based vs. colorimetric) and check compound stability under assay conditions (e.g., pH, temperature) .
Q. What methods assess the compound’s stability under physiological conditions?
- Answer: Conduct accelerated degradation studies:
- Hydrolytic Stability: Incubate in buffers (pH 1–9) at 37°C; monitor via HPLC.
- Thermal Stability: Heat at 40–60°C; track decomposition by TGA/DSC.
- Oxidative Stability: Expose to HO; analyze by LC-MS for oxidation byproducts .
Q. How to determine pharmacokinetic properties like logD and plasma protein binding?
- Answer:
- logD (pH 7.4): Shake-flask method with octanol/PBS; quantify via UV-Vis.
- Plasma Protein Binding: Ultrafiltration or equilibrium dialysis; measure free fraction using LC-MS/MS.
- Metabolic Stability: Incubate with liver microsomes (human/rat); track parent compound depletion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
